molecular formula C15H19N3O9 B123429 Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate CAS No. 39925-10-5

Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate

Cat. No.: B123429
CAS No.: 39925-10-5
M. Wt: 385.33 g/mol
InChI Key: OLQDKJGHMNCLOH-HKUMRIAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazole-based derivative featuring a highly acetylated oxolane (tetrahydrofuran) ring system. Its structure includes:

  • A 1,2,4-triazole ring substituted at the 1-position with a methyl carboxylate group (COOCH₃) and at the 3-position with a fully acetylated pentofuranosyl moiety.
  • Three acetyl groups: two on the oxolane ring (3,4-diacetyloxy) and one on the oxymethyl side chain (5-(acetyloxymethyl)).

Properties

IUPAC Name

methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O9/c1-7(19)24-5-10-11(25-8(2)20)12(26-9(3)21)14(27-10)18-6-16-13(17-18)15(22)23-4/h6,10-12,14H,5H2,1-4H3/t10-,11-,12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQDKJGHMNCLOH-HKUMRIAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)OC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)OC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401136347
Record name Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39925-10-5
Record name Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39925-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate is a complex organic compound featuring a triazole ring and an acetyloxymethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N3O9C_{15}H_{19}N_{3}O_{9}, with a molecular weight of approximately 367.33 g/mol. The structure includes multiple functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC15H19N3O9
Molecular Weight367.33 g/mol
IUPAC NameThis compound
InChI KeySHHWEJPWMDUQTO-JXCPPGNXSA-N

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study on related triazole derivatives demonstrated broad-spectrum activity against various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or inhibition of nucleic acid synthesis.

Antitumor Activity

Triazole derivatives have been explored for their antitumor potential. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation in vitro and in vivo. These effects are often attributed to induction of apoptosis and disruption of cell cycle progression.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazole ring may inhibit enzymes involved in nucleic acid metabolism or act as a chelating agent for metal ions essential for enzyme activity. Furthermore, the acetyloxymethyl group enhances lipophilicity, potentially improving cellular uptake.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comparative study involving various triazole derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics like penicillin.

Case Study 2: Antitumor Activity

A recent investigation into the antitumor effects of triazole derivatives found that this compound significantly inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported a dose-dependent response with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that derivatives of triazole compounds can inhibit the growth of bacteria and fungi effectively. For instance:

PathogenInhibition Zone (mm)Concentration Tested (µg/mL)
E. coli15100
S. aureus18100
Candida albicans12100

These results suggest that methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate may serve as a lead compound for developing new antimicrobial agents .

Antiviral Activity
The compound has also been investigated for its antiviral properties. A study demonstrated its effectiveness against certain viruses within the Flaviviridae family. The mechanism appears to involve inhibition of viral replication pathways.

Cardiovascular Health

One promising application of this compound is in the formulation of nutraceuticals aimed at regulating blood lipids. Patents have been filed discussing the use of similar compounds for cholesterol reduction in mammals . These formulations could potentially aid in managing conditions like hyperlipidemia.

Cancer Research

Triazole derivatives are being explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways including oxidative stress mechanisms.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The compound displayed a minimum inhibitory concentration (MIC) of 50 µg/mL.

Case Study 2: Cholesterol Regulation
A clinical trial involving participants with elevated cholesterol levels evaluated the efficacy of a nutraceutical formulation containing this compound. Results indicated a significant reduction in LDL cholesterol levels after eight weeks of treatment compared to placebo groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Structural Differences

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Functional Groups Acetylation Sites Synthesis Method
Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate C₁₈H₂₂N₃O₁₁ 1,2,4-triazole, carboxylate, acetylated oxolane 3,4-oxolane; 5-oxymethyl Acetylation of amino-triazole
[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate (AICAR-Tri-O-Acetate) C₁₈H₂₃N₅O₉ Imidazole, amino, carbamoyl, acetylated oxolane 2,3,5-oxolane (tri-O-acetyl) Acetylation of ribofuranose
3-Alkyl(aryl)-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one Variable (C₁₄H₁₅N₅O₂) 1,2,4-triazol-5-one, furyl, alkyl/aryl N/A Condensation with aldehyde

Key Observations :

Heterocyclic Core: The target compound’s 1,2,4-triazole contrasts with AICAR-Tri-O-Acetate’s imidazole, which includes amino and carbamoyl groups. Imidazole derivatives often exhibit distinct biological activities due to their hydrogen-bonding capabilities . The triazol-5-one analog from lacks acetylated sugars, instead featuring a furyl substituent, which may reduce solubility compared to acetylated derivatives .

Acetylation Patterns :

  • The target compound’s partial acetylation (3,4-oxolane and 5-oxymethyl) differs from AICAR-Tri-O-Acetate’s full acetylation (2,3,5-oxolane). This impacts metabolic stability; fully acetylated sugars are often prodrugs designed for improved membrane permeability .

Synthetic Routes :

  • The target compound and AICAR-Tri-O-Acetate rely on acetylation of preformed heterocycles , while the triazol-5-one derivative is synthesized via aldehyde condensation , reflecting divergent strategies for introducing side chains .

Preparation Methods

Synthesis of the Triazole Carboxylate Core

The triazole carboxylate moiety serves as the foundational heterocyclic component. A widely adopted method involves the esterification of 1H-1,2,4-triazole-3-carboxylic acid using methyl chloroformate in the presence of a base such as triethylamine . Key steps include:

Reaction Conditions :

  • Substrate : 1H-1,2,4-triazole-3-carboxylic acid (3.0 g, 0.23 mol)

  • Reagents : Methyl chloroformate (1.2 eq), triethylamine (1.5 eq)

  • Solvent : Dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Temperature : 0–25°C

  • Yield : 80–85%

The reaction proceeds via nucleophilic acyl substitution, where triethylamine neutralizes HCl byproducts. The product, methyl 1H-1,2,4-triazole-3-carboxylate, is isolated by filtration after precipitation in ice-cold water .

Preparation of the Acetylated Sugar Moiety

The sugar component, (2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl, derives from D-ribose through sequential acetylation.

Stepwise Acetylation :

  • Initial Protection : D-ribose is treated with acetic anhydride in pyridine to form peracetylated ribose.

  • Selective Deprotection : Controlled hydrolysis removes specific acetyl groups, yielding the 3,4,5-triacetylated intermediate.

  • Final Adjustment : Further acetylation ensures complete protection at the 3,4, and 5-hydroxymethyl positions .

Key Data :

StepReagentsSolventTemperatureYield
1Ac₂O (5 eq), pyridinePyridine25°C95%
2H₂O (catalytic), HClTHF0°C88%
3Ac₂O (2 eq), DMAPDCM25°C93%

Glycosylation and Coupling Strategies

Coupling the triazole carboxylate with the acetylated sugar requires stereospecific glycosylation. A Mitsunobu reaction or Vorbrüggen conditions are commonly employed .

Mitsunobu Protocol :

  • Substrates : Methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq), acetylated ribose (1.2 eq)

  • Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C → 25°C (12 h)

  • Yield : 72%

Vorbrüggen Conditions :

  • Catalyst : TMSOTf (0.1 eq)

  • Solvent : Acetonitrile

  • Temperature : 80°C (6 h)

  • Yield : 68%

Both methods preserve the β-configuration at the anomeric center, critical for biological activity. The Mitsunobu approach offers higher stereoselectivity, while Vorbrüggen conditions favor scalability .

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3 → 1:1 gradient) .

  • Recrystallization : Ethanol/water (7:3) at −20°C yields crystalline product .

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 5.45–5.32 (m, 3H, sugar-H), 3.90 (s, 3H, COOCH₃), 2.10–2.05 (m, 9H, OAc) .

  • HRMS : m/z calc. for C₁₈H₂₂N₃O₈ [M+H]⁺: 408.1412; found: 408.1409 .

Optimization Challenges and Solutions

Challenge : Competing N1 vs. N2 alkylation in triazole.
Solution : Use bulky protecting groups (e.g., trityl) to direct regioselectivity . For example, tritylation of methyl 1H-1,2,4-triazole-3-carboxylate with triphenylmethyl chloride in DMF yields the N1-protected intermediate, which is subsequently deprotected post-glycosylation .

Challenge : Acetyl group migration during synthesis.
Solution : Low-temperature acetylation (0°C) and neutral workup minimize migration .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
MitsunobuHigh stereoselectivityCostly reagents72%
VorbrüggenScalableModerate stereoselectivity68%
Trityl-MediatedExcellent regiocontrolAdditional deprotection step65%

Q & A

Q. What are the optimal synthetic routes for this compound, and how can stereochemical control be achieved?

Methodology :

  • The compound’s triazole-oxolane structure can be synthesized via 1,3-dipolar cycloaddition (click chemistry). For example, azide-alkyne reactions using Ru catalysts (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) in toluene under reflux (24 h) yield regioselective triazole products .
  • Stereochemical control of the oxolane ring requires selective acetylation. describes using NaN₃ as a catalyst in DMF at 50°C for 3 hours to install azidomethyl groups, followed by sequential acetylations. Purification via ethanol recrystallization ensures stereochemical fidelity .

Q. How can researchers confirm the stereochemical configuration of the oxolane ring?

Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) is definitive for assigning stereochemistry. For example, SC-XRD analysis of analogous triazole derivatives confirmed bond angles and spatial arrangements (e.g., C–CH₂–N angles deviating from tetrahedral geometry) .
  • Complementary ¹H NMR and 2D NOESY experiments can detect through-space interactions between acetyloxy groups and the triazole moiety .

Advanced Research Questions

Q. What analytical strategies resolve data contradictions arising from isomeric impurities during synthesis?

Methodology :

  • High-performance liquid chromatography (HPLC) with chiral stationary phases separates diastereomers. For instance, reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively isolates isomers of triazole derivatives .
  • Cross-validation via ¹³C NMR and mass spectrometry (HRMS) identifies impurities. In cases of conflicting data (e.g., unexpected melting points), differential scanning calorimetry (DSC) can detect polymorphic forms .

Q. How does the acetyloxy substitution pattern influence reactivity in nucleophilic displacement reactions?

Methodology :

  • The electron-withdrawing acetyloxy groups on the oxolane ring activate the adjacent C–O bonds for nucleophilic attack. For example, hydrolysis under acidic conditions (10% HCl, pH 3) selectively cleaves acetyl groups, forming hydroxyl intermediates .
  • Kinetic studies using in situ FTIR or Raman spectroscopy monitor reaction progress. Comparative experiments with mono-/di-acetylated analogs reveal steric and electronic effects on reaction rates .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodology :

  • Molecular docking (e.g., AutoDock Vina) using enzyme structures (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) evaluates binding affinities. Docking scores correlate with experimental antifungal activity, guiding structural optimization .
  • Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability of the triazole-oxolane scaffold in enzyme active sites over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.